Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is an organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst under mild conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification reactions. The process involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as sulfuric acid . This method is widely used due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved include the inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and increased plasma lipoprotein lipase activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar ester functionalities.
Ethyl lactate: A simpler ester used in various industrial applications.
Uniqueness
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
76529-79-8 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
CHHBRBKLDYAWRV-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=N[C@@H](CC1)C(=O)OCC |
Canonical SMILES |
CCOC1=NC(CC1)C(=O)OCC |
Origin of Product |
United States |
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